1-Naphthoic Acid-d7

Descripción general

Descripción

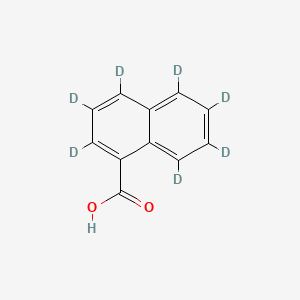

1-Naphthoic Acid-d7 is a deuterium-labeled derivative of 1-Naphthoic Acid. It is an organic compound with the molecular formula C11H3D7O2 and a molecular weight of 192.3 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Naphthoic Acid-d7 can be synthesized by reacting 1-Naphthoic Acid with a deuterated reagent. The specific preparation routes involve the use of deuterium oxide (D2O) or other deuterated compounds to replace the hydrogen atoms in 1-Naphthoic Acid with deuterium atoms . The reaction conditions typically include:

Temperature: Room temperature (approximately 25°C)

Solvent: Tetrahydrofuran (THF) or other suitable organic solvents

Catalysts: Rhodium or other transition metal catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete replacement of hydrogen atoms with deuterium atoms. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound suitable for research and industrial applications.

Análisis De Reacciones Químicas

1-Naphthoic Acid-d7 undergoes various chemical reactions, including:

Oxidation

This compound can be oxidized to form naphthoquinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction

Reduction of this compound can lead to the formation of 1,4-dihydro-1-naphthalenecarboxylic acid. Birch reduction, which involves the use of sodium (Na) in liquid ammonia (NH3), is a common method for this transformation .

Substitution

Substitution reactions involving this compound can occur at the aromatic ring or the carboxyl group. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Aplicaciones Científicas De Investigación

1-Naphthoic Acid-d7 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Mecanismo De Acción

The mechanism of action of 1-Naphthoic Acid-d7 involves its role as an isotopic tracer. By replacing hydrogen atoms with deuterium, researchers can study the kinetics and pathways of chemical and biological processes with greater precision. The deuterium atoms act as markers, allowing for the tracking of molecular transformations and interactions.

Comparación Con Compuestos Similares

1-Naphthoic Acid-d7 can be compared with other deuterium-labeled compounds and similar naphthoic acids:

2-Naphthoic Acid-d7: Another deuterium-labeled naphthoic acid with the carboxyl group at a different position on the naphthalene ring.

1-Naphthoic Acid: The non-deuterated version of this compound, used in similar applications but without the isotopic labeling properties.

Hydroxynaphthoic Acids: Compounds with hydroxyl groups in addition to the carboxyl group, used in various chemical and biological studies.

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in studies requiring precise tracking of molecular changes.

Actividad Biológica

1-Naphthoic acid-d7 is a deuterated derivative of 1-naphthoic acid, often used in biochemical research due to its isotopic labeling. This compound has gained attention for its potential biological activities, particularly in microbial metabolism and enzymatic reactions. Understanding its biological activity is crucial for applications in environmental science, pharmacology, and biochemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H7O2D7

- Molecular Weight : Approximately 171.24 g/mol

- Deuteration : The presence of deuterium atoms enhances the stability and tracking of the compound in metabolic studies.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its role as a substrate in microbial degradation pathways. The following sections detail its enzymatic interactions and implications in various biological systems.

Enzymatic Reactions

This compound is involved in specific enzyme-catalyzed reactions:

- Naphthalene Carboxylase Activity : Research indicates that naphthalene carboxylase can convert naphthalene and bicarbonate into naphthoic acid derivatives, including this compound, at a rate of 0.12 nmol min mg of protein . This reaction is crucial for the microbial degradation of polycyclic aromatic hydrocarbons (PAHs).

- Nonoxidative Decarboxylation : Studies have identified a nonoxidative decarboxylase that converts 2-hydroxy-1-naphthoic acid to 2-naphthol, suggesting that similar pathways may exist for this compound. This enzyme's activity highlights the compound's role in microbial metabolism of aromatic compounds .

Case Study 1: Microbial Degradation

A study focusing on the microbial degradation of naphthalene demonstrated that strains capable of utilizing naphthalene as a carbon source also metabolized its derivatives, including this compound. This highlights the compound's significance in bioremediation efforts for contaminated environments .

Case Study 2: Enzyme Characterization

Research on the characterization of enzymes involved in naphthalene degradation revealed the presence of specific protein complexes that interact with naphthoic acids. The identification of these complexes aids in understanding how this compound participates in microbial metabolic pathways .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNETULKMXZVUST-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C(=O)O)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662137 | |

| Record name | (~2~H_7_)Naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634179-80-9 | |

| Record name | (~2~H_7_)Naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.